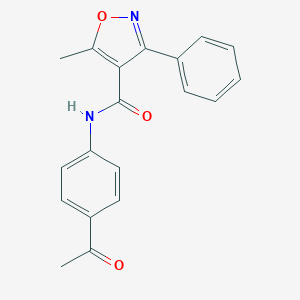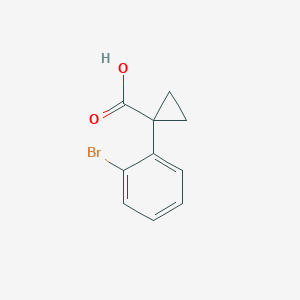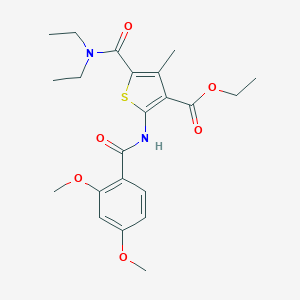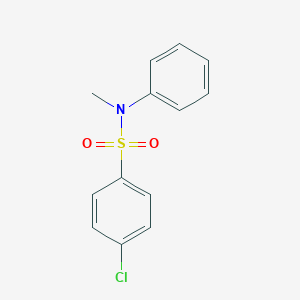
4-Chloro-N-methyl-N-phenylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-N-methyl-N-phenylbenzenesulfonamide, also known as Chloramphenicol, is a broad-spectrum antibiotic that is widely used in scientific research. This chemical compound is synthesized through a complex process that involves several steps. The purpose of
Wirkmechanismus
The mechanism of action of 4-Chloro-N-methyl-N-phenylbenzenesulfonamide involves the inhibition of bacterial protein synthesis. This chemical compound binds to the 50S subunit of the bacterial ribosome and prevents the formation of peptide bonds between amino acids. As a result, bacterial protein synthesis is inhibited, leading to bacterial cell death.
Biochemische Und Physiologische Effekte
4-Chloro-N-methyl-N-phenylbenzenesulfonamide has several biochemical and physiological effects. It inhibits the growth and metabolism of bacteria by inhibiting protein synthesis. In addition, this chemical compound can also inhibit the growth of mammalian cells, although it is less toxic to mammalian cells than to bacterial cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-Chloro-N-methyl-N-phenylbenzenesulfonamide in lab experiments include its broad-spectrum antibiotic activity, its ability to select for cells with antibiotic resistance genes, and its low toxicity to mammalian cells. However, there are also limitations to using this chemical compound in lab experiments. For example, it can be toxic to some bacterial strains, and it can also be inactivated by certain bacterial enzymes.
Zukünftige Richtungen
There are several future directions for research on 4-Chloro-N-methyl-N-phenylbenzenesulfonamide. One direction is to explore its potential as a treatment for bacterial infections in humans and animals. Another direction is to investigate its potential as a tool for studying bacterial growth and metabolism. Additionally, researchers could explore ways to modify the structure of 4-Chloro-N-methyl-N-phenylbenzenesulfonamide to improve its effectiveness against specific bacterial strains.
Synthesemethoden
The synthesis of 4-Chloro-N-methyl-N-phenylbenzenesulfonamide involves several steps. The first step is the reaction between p-nitrobenzoic acid and thionyl chloride to form p-nitrobenzoyl chloride. The second step is the reaction between p-nitrobenzoyl chloride and N-methyl-N-phenylbenzenesulfonamide to form 4-nitro-N-methyl-N-phenylbenzenesulfonamide. The third step is the reduction of 4-nitro-N-methyl-N-phenylbenzenesulfonamide to 4-amino-N-methyl-N-phenylbenzenesulfonamide using iron and hydrochloric acid. The final step is the chlorination of 4-amino-N-methyl-N-phenylbenzenesulfonamide to form 4-Chloro-N-methyl-N-phenylbenzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
4-Chloro-N-methyl-N-phenylbenzenesulfonamide is widely used in scientific research due to its broad-spectrum antibiotic activity. This chemical compound is effective against a wide range of bacteria, including gram-positive and gram-negative bacteria. It is commonly used in microbiology experiments to study the growth and metabolism of bacteria. In addition, 4-Chloro-N-methyl-N-phenylbenzenesulfonamide is also used in molecular biology experiments to select for cells that contain plasmids with antibiotic resistance genes.
Eigenschaften
CAS-Nummer |
16358-34-2 |
|---|---|
Produktname |
4-Chloro-N-methyl-N-phenylbenzenesulfonamide |
Molekularformel |
C13H12ClNO2S |
Molekulargewicht |
281.76 g/mol |
IUPAC-Name |
4-chloro-N-methyl-N-phenylbenzenesulfonamide |
InChI |
InChI=1S/C13H12ClNO2S/c1-15(12-5-3-2-4-6-12)18(16,17)13-9-7-11(14)8-10-13/h2-10H,1H3 |
InChI-Schlüssel |
SOMJAHYGVWAEJH-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)Cl |
Kanonische SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



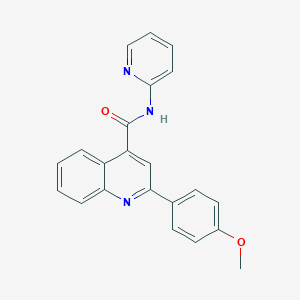


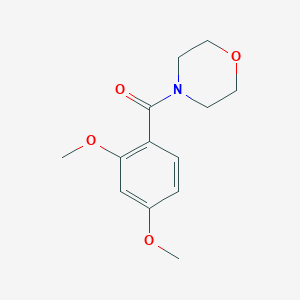
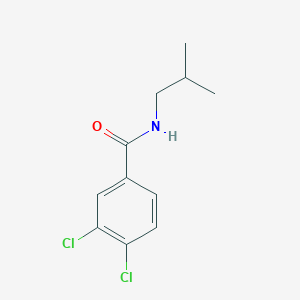
![3,4,5-triethoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B186046.png)
![7-ethoxy-N-(3-fluorophenyl)-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-imine](/img/structure/B186047.png)
